2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride

Description

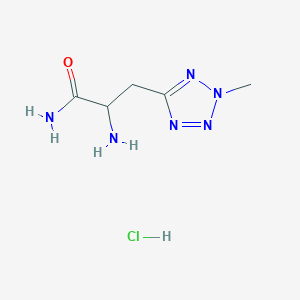

2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride is a versatile chemical compound with a molecular weight of 206.63 g/mol . It is known for its unique structure, which includes a tetrazole ring, making it valuable in various scientific research fields such as pharmaceuticals, biochemistry, and material sciences.

Properties

IUPAC Name |

2-amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6O.ClH/c1-11-9-4(8-10-11)2-3(6)5(7)12;/h3H,2,6H2,1H3,(H2,7,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAXLFQDGYHSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Amination: The resulting tetrazole compound is then subjected to amination to introduce the amino group.

Amidation: The final step involves amidation to form the propanamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated tetrazole derivatives.

Scientific Research Applications

2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride has several scientific research applications:

Pharmaceuticals: It is used in the development of new drugs due to its unique structure and reactivity.

Biochemistry: The compound is used in studying enzyme interactions and protein modifications.

Material Sciences: It is utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This makes it a valuable tool in drug design and enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride

- 3-Amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride

Uniqueness

2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride is unique due to its specific combination of the tetrazole ring and the propanamide structure. This combination provides distinct reactivity and binding properties, making it more versatile in various scientific applications compared to its similar compounds.

Biological Activity

2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₅H₈ClN₄

- Molecular Weight : 162.60 g/mol

- IUPAC Name : 2-amino-3-(2-methyltetrazol-5-yl)propanamide hydrochloride

This structure features a tetrazole ring, which is known for its role in enhancing the biological activity of various pharmacological agents.

Antimicrobial Activity

Research indicates that derivatives of 2-amino compounds often exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-amino-3-(2-methyltetrazol-5-yl)propanamide demonstrate activity against various bacterial strains. For instance, a study highlighted the effectiveness of tetrazole-containing compounds against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of tetrazole derivatives has also been documented. In vitro studies have revealed that related compounds can inhibit the growth of several Candida species, which are common pathogens in immunocompromised patients. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to established antifungal agents like fluconazole .

Anticancer Properties

The anticancer activity of tetrazole derivatives has garnered attention in recent years. Compounds with similar structures have been evaluated for their ability to inhibit topoisomerase enzymes, crucial for DNA replication and repair in cancer cells. In one study, tetrazole derivatives demonstrated significant cytotoxicity against human cancer cell lines, outperforming traditional chemotherapeutics in certain assays .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as topoisomerases and cytochrome P450 enzymes.

- Receptor Modulation : The presence of the tetrazole moiety allows for π-π stacking interactions with aromatic amino acids in protein structures, potentially modulating receptor activity .

- Covalent Bonding : The amine group can participate in nucleophilic attacks on electrophilic centers within target proteins, leading to irreversible inhibition or modification .

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds related to 2-amino-3-(2-methyltetrazol-5-yl)propanamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.